2-(3-Methoxypropoxy)benzaldehyde
Overview
Description
“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxypropoxy)benzaldehyde” is 1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3-Methoxypropoxy)benzaldehyde” is a colorless liquid with a strong, sweet, and slightly floral smell. It has a boiling point of 106°C.Scientific Research Applications
Chemical Properties and Manufacturing
“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and can be sourced or procured from chemical manufacturing companies .
Use in Food and Cosmetic Industries
Methoxybenzaldehydes, including “2-(3-Methoxypropoxy)benzaldehyde”, exhibit refreshing fragrances and can be used as flavoring ingredients in food and cosmetics . They play important roles in the food and cosmetic industries .
Medicinal Properties
Methoxybenzaldehydes have significant medicinal properties . For instance, they have been reported to exhibit medicinal properties such as anti-acetylcholinesterase, antityrosinase, and antileukemic activities .
Use in Pharmaceutical Industry
Given their medicinal properties, methoxybenzaldehydes have prospects in the pharmaceutical industry . They could be used in the development of new drugs or therapies .
Biosynthesis in Plants
Methoxybenzaldehydes are naturally occurring in plants . The biosynthesis of these compounds in plants has been a focus of research, with studies exploring the biosynthetic route and mechanism of formation .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzaldehydes, a class of compounds to which 2-(3-methoxypropoxy)benzaldehyde belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis, potentially inhibiting microbial growth .
Biochemical Pathways
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which could affect various biochemical pathways related to redox homeostasis .
Result of Action
As a benzaldehyde, it may disrupt cellular antioxidation systems, leading to the destabilization of cellular redox homeostasis . This could potentially inhibit microbial growth .
properties
IUPAC Name |
2-(3-methoxypropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHBPLCUDFAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)benzaldehyde |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.